4-(5-Amino-benzooxazol-2-yl)-benzoic acid methyl ester 4-(5-Amino-benzooxazol-2-yl)-benzoic acid methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC15810121
InChI: InChI=1S/C15H12N2O3/c1-19-15(18)10-4-2-9(3-5-10)14-17-12-8-11(16)6-7-13(12)20-14/h2-8H,16H2,1H3
SMILES:
Molecular Formula: C15H12N2O3
Molecular Weight: 268.27 g/mol

4-(5-Amino-benzooxazol-2-yl)-benzoic acid methyl ester

CAS No.:

Cat. No.: VC15810121

Molecular Formula: C15H12N2O3

Molecular Weight: 268.27 g/mol

* For research use only. Not for human or veterinary use.

4-(5-Amino-benzooxazol-2-yl)-benzoic acid methyl ester -

Specification

Molecular Formula C15H12N2O3
Molecular Weight 268.27 g/mol
IUPAC Name methyl 4-(5-amino-1,3-benzoxazol-2-yl)benzoate
Standard InChI InChI=1S/C15H12N2O3/c1-19-15(18)10-4-2-9(3-5-10)14-17-12-8-11(16)6-7-13(12)20-14/h2-8H,16H2,1H3
Standard InChI Key UDGYKCVAUGBMGP-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-(5-Amino-benzooxazol-2-yl)-benzoic acid methyl ester consists of two fused aromatic systems: a benzoxazole ring and a methyl benzoate group. The benzoxazole component contains a 5-amino substituent, which enhances its potential for hydrogen bonding and molecular interactions . The methyl ester group at the para position of the benzoic acid moiety contributes to the compound’s lipophilicity, a critical factor in drug bioavailability.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS No.313497-77-7
Molecular FormulaC₁₅H₁₂N₂O₃
Molecular Weight268.27 g/mol
IUPAC NameMethyl 4-(5-aminobenzo[d]oxazol-2-yl)benzoate
MDL NumberMFCD00602087

Physicochemical Properties

Thermodynamic and Solubility Profiles

The compound’s predicted boiling point (435.8±25.0°C) and density (1.308±0.06 g/cm³) suggest moderate thermal stability and a solid-state crystalline structure at room temperature . The pKa of 6.61±0.10 indicates weak acidity, likely attributable to the amino group on the benzoxazole ring . Solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) is inferred from analogous esters used in pharmacological studies .

Table 2: Experimental and Predicted Properties

PropertyValueMethod/Source
Boiling Point435.8±25.0°CPredicted (ChemAxon)
Density1.308±0.06 g/cm³Predicted (ChemAxon)
pKa6.61±0.10Predicted (ChemAxon)
LogP (Partition Coefficient)~2.1 (estimated)Computational model
SupplierPurityPackagingPrice (USD)Source
Crysdot97%1g$526
BLD PharmNot specifiedNot specifiedInquiry-based

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